N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Overview
Description
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under appropriate conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The compound can participate in substitution reactions where the pyridine ring or the ethane-1,2-diamine backbone is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Various halogenating agents or nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or diamine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine involves its ability to form stable complexes with metal ions. The pyridine ring and the diamine backbone provide multiple coordination sites, allowing the compound to effectively chelate metal ions. This chelation can influence various biochemical pathways and molecular targets, making it useful in both chemical and biological applications[4][4].
Comparison with Similar Compounds
- N,N-Dimethylethylenediamine
- 2-Pyridinecarboxaldehyde
- N,N-Diethylethylenediamine
- N,N’-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Comparison: N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine is unique due to its specific combination of a pyridine ring and a dimethylated ethane-1,2-diamine backbone. This structure provides distinct coordination properties and reactivity compared to other similar compounds. For example, N,N-Diethylethylenediamine lacks the pyridine ring, which significantly alters its coordination chemistry and applications .
Properties
IUPAC Name |
N',N'-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIHURZAFSRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390044 | |
Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133280-80-5 | |
Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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